N-((6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methyl)propan-2-amine
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Overview
Description
N-((6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methyl)propan-2-amine is a complex organic compound that belongs to the class of pyrazolo[5,1-b][1,3]oxazines This compound is characterized by its unique structure, which includes a pyrazole ring fused with an oxazine ring, and a propan-2-amine group attached to the nitrogen atom of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methyl)propan-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a hydrazine derivative with an appropriate aldehyde or ketone to form the pyrazole ring. This is followed by the introduction of the oxazine ring through a cyclization reaction with an appropriate diol or epoxide. The final step involves the attachment of the propan-2-amine group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency and yield. The choice of solvents, temperature, and pressure conditions are also optimized to ensure the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
N-((6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methyl)propan-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides or ketones, while reduction may yield alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N-((6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methyl)propan-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-((6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact mechanism of action depends on the specific application and the biological target.
Comparison with Similar Compounds
N-((6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methyl)propan-2-amine can be compared with other similar compounds, such as:
- N-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethyl)-5-(trifluoromethyl)-2-thiophenesulfonamide
- 6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives
- N-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethyl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific combination of the pyrazole and oxazine rings with the propan-2-amine group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H17N3O |
---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
N-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethyl)propan-2-amine |
InChI |
InChI=1S/C10H17N3O/c1-8(2)11-6-9-7-12-13-4-3-5-14-10(9)13/h7-8,11H,3-6H2,1-2H3 |
InChI Key |
ADXBLOFPJOJXRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC1=C2N(CCCO2)N=C1 |
Origin of Product |
United States |
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